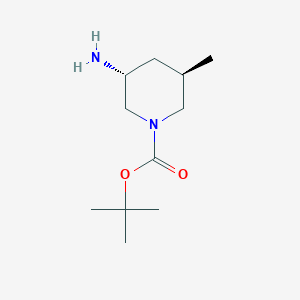
methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride, commonly known as MDA-HCl, is a chemical compound used in scientific research. It is a derivative of the psychoactive drug 3,4-methylenedioxyamphetamine (MDA), and is used as a research tool to study the effects of MDA on the brain. MDA-HCl has been used to study the effects of MDA on the central nervous system, and to evaluate the potential therapeutic benefits of MDA and other psychoactive drugs.
作用机制
The mechanism of action of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl is not fully understood. It is believed to act as an agonist at serotonin, norepinephrine, and dopamine receptors. It is also believed to act as an agonist at the 5-HT2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, as well as to increase levels of the neurotransmitter norepinephrine. It has also been shown to increase levels of the neuropeptide oxytocin, and to increase levels of the hormone cortisol.
实验室实验的优点和局限性
Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. It is also non-toxic and has a long half-life, which makes it suitable for long-term studies. However, methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl has several limitations as well. It is not always easy to obtain, and it is not always easy to control the dose of the compound.
未来方向
There are several potential future directions for research on methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl. It could be used to study the effects of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride on other neurotransmitter systems, such as the endocannabinoid system. It could also be used to study the effects of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride on neuroplasticity, and to investigate the potential therapeutic benefits of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride in treating neuropsychiatric disorders. Additionally, methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl could be used to study the effects of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride on the regulation of gene expression and the development of tolerance to methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride. Finally, methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl could be used to investigate the potential for abuse of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride and other psychoactive drugs.
合成方法
Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl can be synthesized from 3,4-methylenedioxyamphetamine (methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride) by the addition of hydrochloric acid. The reaction is carried out in an aqueous solution, and the product is then isolated and purified by recrystallization.
科学研究应用
Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride-HCl has been used in a variety of scientific research applications. It has been used to study the effects of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride on the central nervous system, and to evaluate the potential therapeutic benefits of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride and other psychoactive drugs. It has also been used to investigate the effects of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride on the regulation of neurotransmitter release, and to study the mechanisms of action of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride and other psychoactive drugs.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride involves the reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate to form ethyl 4-(2,4-dimethylphenyl)-3-oxobutanoate. This intermediate is then reacted with methylamine to form methyl 3-amino-4-(2,4-dimethylphenyl)butanoate, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "ethyl acetoacetate", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form ethyl 4-(2,4-dimethylphenyl)-3-oxobutanoate.", "Step 2: Reaction of ethyl 4-(2,4-dimethylphenyl)-3-oxobutanoate with excess methylamine in ethanol to form methyl 3-amino-4-(2,4-dimethylphenyl)butanoate.", "Step 3: Conversion of methyl 3-amino-4-(2,4-dimethylphenyl)butanoate to the hydrochloride salt by reaction with hydrochloric acid in ethanol." ] } | |
CAS 编号 |
2408971-13-9 |
分子式 |
C13H20ClNO2 |
分子量 |
257.8 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



